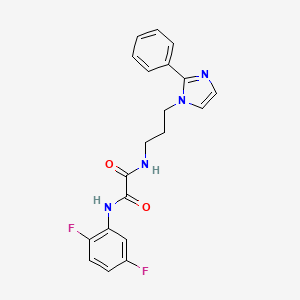

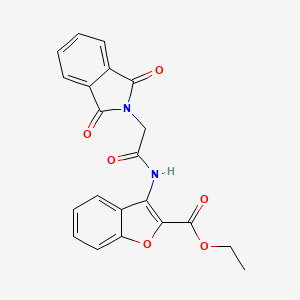

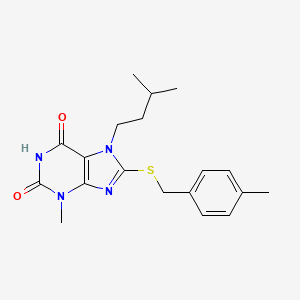

![molecular formula C14H17N3O5 B2960694 methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1984052-97-2](/img/structure/B2960694.png)

methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 1,2,3-triazole ring are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, and the triazole ring can be modified through N-alkylation and N-arylation reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure

- Research on similar triazole derivatives has led to the development of methods for synthesizing various triazole compounds, highlighting their potential in chemical synthesis and the exploration of their chemical structures. For example, the synthesis of 5-deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-d-xylofuranose demonstrated the intricate interactions and bonding within triazole compounds, contributing to the understanding of their chemical behavior and potential reactivity (Horton et al., 1997).

Antimicrobial Activities

- Triazole derivatives have been explored for their antimicrobial activities. Studies on new 1,2,4-triazole derivatives have shown promising results against various microorganisms, indicating their potential as antimicrobial agents. This includes the synthesis of compounds with varying structures and evaluating their effectiveness in inhibiting microbial growth, which opens avenues for developing new antimicrobial drugs (Bektaş et al., 2007).

Pharmaceutical Applications

- The synthesis and evaluation of triazole compounds extend to pharmaceutical applications, where their potential as inhibitors or activators in various biological pathways are explored. For instance, the practical synthesis of an orally active CCR5 antagonist showcased the application of triazole derivatives in developing treatments for conditions like HIV infection, demonstrating the versatility of triazole compounds in drug development (Ikemoto et al., 2005).

Molecular Docking and Enzymatic Resolution

- Triazole derivatives are also studied in the context of molecular docking and enzymic resolution, indicating their potential in understanding molecular interactions and enhancing the development of enantioselective compounds. This research is crucial for drug design, enabling the creation of more effective and specific pharmaceutical agents (Morgan & Pinhey, 1994).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-21-10-5-3-9(4-6-10)12(19)7-17-11(8-18)13(15-16-17)14(20)22-2/h3-6,12,18-19H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGOYMQWFCJFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2C(=C(N=N2)C(=O)OC)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

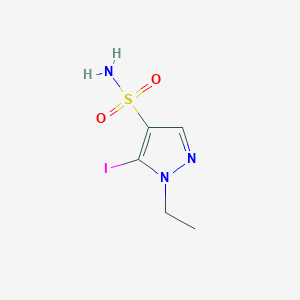

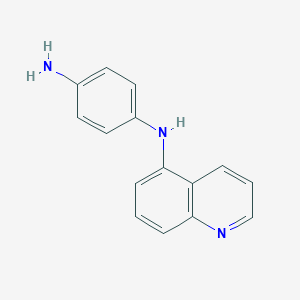

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)

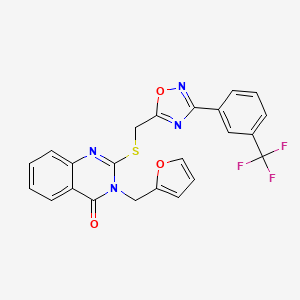

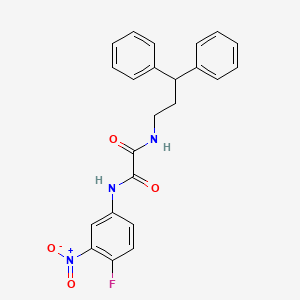

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2960617.png)

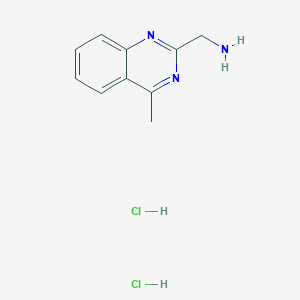

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)